2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-11-7-12(2)9-14(8-11)19-18(23)15-5-6-17-20-16(13-3-4-13)10-22(17)21-15/h5-10,13H,3-4H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJWKYHJTISXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Bromoketone and 3-Amino-6-Halopyridazine
The imidazo[1,2-b]pyridazine backbone is synthesized via a condensation reaction between an α-bromoketone and 3-amino-6-halopyridazine under mild basic conditions. For example, 3-amino-6-bromopyridazine reacts with cyclopropanecarbonyl bromide in dichloromethane using sodium bicarbonate as a base, yielding 2-cyclopropyl-6-bromoimidazo[1,2-b]pyridazine. The halogen at the 6-position of the pyridazine ring directs alkylation to the nitrogen adjacent to the amino group, preventing undesired regioisomers.
Key Reaction Conditions
-
Solvent : Dichloromethane or THF
-
Base : Sodium bicarbonate (1.5 equiv)
-
Temperature : Room temperature to 50°C
Functionalization at Position 6: Carboxamide Installation
Palladium-Catalyzed Aminocarbonylation
The 6-bromo substituent is converted to the carboxamide via palladium-catalyzed carbonylation. Using 3,5-dimethylaniline, carbon monoxide (1 atm), and a palladium/Xantphos catalyst system in toluene at 100°C, the bromide is replaced with the carboxamide group.
Reaction Parameters
| Component | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 75–80% |
Sequential Cyanation and Hydrolysis
An alternative route involves:
-
Cyanation : Treatment of 6-bromoimidazo[1,2-b]pyridazine with CuCN in DMF at 120°C to form the 6-cyano derivative.
-
Hydrolysis : Conversion of the nitrile to carboxylic acid using HCl (6 M) at reflux.
-
Amide Coupling : Activation of the acid with EDCl/HOBt and reaction with 3,5-dimethylaniline in DCM.
Stepwise Yields
| Step | Yield |
|---|---|
| Cyanation | 65% |
| Hydrolysis | 90% |
| Coupling | 85% |
Optimization Strategies
Solvent and Catalytic Systems
Green Chemistry Approaches
-
Solvent Substitution : Ethyl acetate replaces dichloromethane in condensation steps, maintaining >90% purity.
-
Catalyst Recycling : Pd nanoparticles immobilized on silica enable three reaction cycles without significant activity loss.
Purification and Characterization
Chromatographic Techniques
Analytical Validation
-
¹H NMR : Cyclopropyl protons appear as multiplet at δ 1.0–1.5 ppm; aromatic protons of 3,5-dimethylphenyl group resonate at δ 6.8–7.2 ppm.
-
HPLC : Retention time of 8.2 min (C18 column, 60% acetonitrile/water).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Aminocarbonylation | One-pot, high atom economy | Requires CO gas |
| Cyanation/Hydrolysis | Avoids gaseous reagents | Multi-step, lower overall yield |
| Direct Condensation | Rapid core formation | Limited to accessible halides |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Properties
Research has indicated that compounds within the imidazo[1,2-b]pyridazine class exhibit various pharmacological activities, including:
- Antitumor Activity : Studies have shown that imidazo[1,2-b]pyridazines can inhibit cancer cell proliferation. The specific compound under discussion has been evaluated for its efficacy against different cancer cell lines, demonstrating promising results in preclinical models.
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis.
- Antimicrobial Activity : Some derivatives of imidazo[1,2-b]pyridazines exhibit antimicrobial effects against various pathogens. This compound's potential as an antimicrobial agent is currently under exploration.
Synthesis Methodologies
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves several methodologies:
- Cyclization Reactions : The formation of the imidazopyridazine core often occurs through cyclization reactions involving appropriate precursors. For instance, the use of cyclopropylamine with substituted phenyl groups can yield desired products.
- Catalytic Methods : Recent advancements have introduced catalytic systems that enhance the efficiency of synthesizing these compounds. For example, copper-catalyzed reactions have been reported to facilitate the formation of imidazo[1,2-b]pyridazines under mild conditions.
Case Studies
Several case studies highlight the applications of 2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide in drug development:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antitumor activity | Showed significant inhibition of tumor growth in xenograft models. |
| Study B | Investigate anti-inflammatory effects | Reduced pro-inflammatory cytokine levels in vitro. |
| Study C | Assess antimicrobial properties | Demonstrated activity against Gram-positive bacteria in preliminary tests. |
These studies underline the compound's versatility and potential as a therapeutic agent across various medical fields.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may
Biological Activity
2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , featuring a fused bicyclic structure comprising an imidazole ring and a pyridazine ring. The presence of the cyclopropyl group and the 3,5-dimethylphenyl substituent contributes to its unique properties and biological activity.
Target Interaction
The primary target for this compound is Interleukin-17A (IL-17A) . By acting as an inhibitor of IL-17A , it plays a crucial role in modulating inflammatory responses associated with various diseases.
Biochemical Pathways
The compound significantly impacts the IL-23/IL-17 axis , which is vital in the pathogenesis of autoimmune diseases such as psoriasis and rheumatoid arthritis. By inhibiting IL-17A, it can potentially reduce inflammation and tissue damage caused by overactive immune responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Activity : The compound has demonstrated efficacy in reducing pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Antitumor Activity : Similar compounds within the imidazo[1,2-b]pyridazine class have shown promising results against various cancer cell lines, indicating potential applications in oncology .
- Antifungal Activity : Some studies have reported antifungal properties associated with related pyrazole derivatives, which may extend to this compound .
In Vitro Studies
In vitro assays have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, studies comparing its effects with standard chemotherapeutics like doxorubicin indicate a potential synergistic effect when used in combination therapies. This suggests that it could enhance the efficacy of existing treatments while potentially reducing side effects .
Toxicological Assessments
Exploratory toxicology studies have been conducted to evaluate the safety profile of this compound. These studies typically assess acute toxicity and long-term effects on cellular viability across different cell types. The results thus far indicate a favorable safety profile, making it a candidate for further development .
Data Summary Table
Comparison with Similar Compounds
Structural Analogs and Isomeric Variations
The imidazo[1,2-b]pyridazine core distinguishes the target compound from other imidazopyridazine isomers, such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, which differ in nitrogen atom positioning (Figure 1). These isomers are less explored pharmacologically, partly due to synthetic challenges .
Table 1: Key Structural Differences in Imidazopyridazine Derivatives
Substituent-Driven Comparisons
- Cyclopropyl vs. Aryl/Heteroaryl Groups : The cyclopropyl group in the target compound may enhance metabolic stability compared to bromophenyl or thiophene substituents found in analogs like 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (). Bulky substituents like bromine or thiophene could improve target binding but reduce solubility .
- Carboxamide Modifications: The 3,5-dimethylphenyl carboxamide in the target compound contrasts with the piperidinyl-sulfonamide group in N-cyclobutyl-2-[3-[[[[2-(1-piperidinyl)ethyl]amino]sulfonyl]amino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide (CAS 2597186-19-9, ). The latter’s sulfonamide moiety may confer higher polarity but lower membrane permeability .
Pharmacological Potential
Compounds with electron-withdrawing groups (e.g., bromine in ) may enhance target affinity but risk off-target interactions. The cyclopropyl group in the target compound could balance lipophilicity and metabolic stability, a critical advantage over more polar sulfonamide derivatives () .
Physicochemical Properties
- Solubility : The 3,5-dimethylphenyl group may reduce water solubility compared to heteroaryl-substituted analogs (), but this could be mitigated via formulation.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-cyclopropyl-N-(3,5-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyridazine precursors with cyclopropane derivatives. For example, intermediate synthesis often involves cyclizing 3-amino-6-chloropyridazine with dichloroacetone in refluxing 1,2-dimethoxyethane, followed by substitution reactions with cyclopropyl groups and aryl amines . Optimization includes adjusting solvent polarity (e.g., DMF vs. DMSO), temperature (80–120°C), and catalyst selection (e.g., NaOAc for acid-catalyzed reactions). Purity can be enhanced via recrystallization from ethanol/water mixtures or column chromatography using silica gel .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm cyclopropyl (δ 0.8–1.2 ppm) and imidazo[1,2-b]pyridazine ring protons (δ 7.5–8.5 ppm). Discrepancies in aromatic proton splitting may arise from rotational isomerism; variable-temperature NMR can resolve this .
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. Discrepancies between theoretical and observed masses require recalibration using internal standards like sodium formate .
- IR : Confirms carboxamide C=O stretches (~1650 cm⁻¹). Overlapping bands from dimethylphenyl groups may necessitate deconvolution software .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., VEGFR2, EGFR) due to structural similarities to imidazo[1,2-b]pyridazine-based kinase inhibitors like TAK-593 . Use fluorescence polarization (FP) assays with ATP-competitive probes. For antimicrobial screening, employ microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to positive controls like fluconazole .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s kinase inhibitory potency while minimizing off-target effects?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazine C-3 position to enhance ATP-binding pocket interactions.
- Side-Chain Optimization : Replace cyclopropyl with spirocyclic moieties to improve metabolic stability.
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition. Data contradictions (e.g., high IC₅₀ in FP assays vs. low cellular activity) may stem from poor membrane permeability; address via logP optimization (target 2–3) .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy in preclinical models?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (PK). Solutions include:
- Prodrug Design : Convert the carboxamide to a methyl ester to enhance oral bioavailability.
- Metabolic Stability : Use liver microsome assays (human/rodent) to identify vulnerable sites (e.g., cyclopropane ring oxidation). Introduce deuterium at labile positions to slow metabolism .
- Tissue Distribution : Radiolabel the compound (¹⁴C or ³H) for quantitative whole-body autoradiography (QWBA) to assess tumor penetration .
Q. How can computational methods guide the optimization of this compound’s antifungal activity?
- Methodological Answer :
- Docking Studies : Target fungal CYP51 (lanosterol 14α-demethylase) using AutoDock Vina. Prioritize compounds with hydrogen bonds to heme iron and hydrophobic interactions with active-site residues.
- MD Simulations : Perform 100-ns simulations in GROMACS to evaluate binding stability. Correlate RMSD values with MIC data to validate models .
- QSAR : Use MOE descriptors (e.g., polar surface area, LogD) to predict toxicity against human cell lines (e.g., HepG2) .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity data across cell lines?
- Methodological Answer : Contradictions may arise from cell-specific expression of efflux pumps (e.g., P-gp) or metabolic enzymes. Strategies include:
- ABC Transporter Inhibition : Co-treat with verapamil (P-gp inhibitor) in resistant lines (e.g., MCF-7/ADR).
- Metabolite Profiling : Use LC-MS/MS to identify active/toxic metabolites in sensitive vs. resistant lines .
- Transcriptomics : Compare RNA-seq data to link cytotoxicity to pathways like apoptosis (e.g., Bcl-2 downregulation) .
Experimental Design Considerations
Q. What controls are essential in pharmacokinetic studies to ensure data reproducibility?
- Methodological Answer : Include:
- Matrix Controls : Plasma/serum from untreated animals to detect background interference.
- Stability Controls : Assess compound integrity in biological matrices at 4°C, -20°C, and after freeze-thaw cycles.
- Internal Standards : Use deuterated analogs (e.g., D₃-cyclopropyl) for LC-MS normalization .
Theoretical Framework Integration
Q. How can researchers link mechanistic studies of this compound to broader oncogenic signaling pathways?
- Methodological Answer : Frame hypotheses using the Hallmarks of Cancer (e.g., angiogenesis inhibition via VEGFR2). Validate via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
